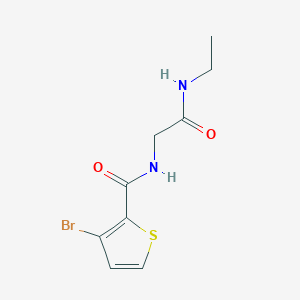

3-Bromo-N-(2-(ethylamino)-2-oxoethyl)thiophene-2-carboxamide

Description

Properties

Molecular Formula |

C9H11BrN2O2S |

|---|---|

Molecular Weight |

291.17 g/mol |

IUPAC Name |

3-bromo-N-[2-(ethylamino)-2-oxoethyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C9H11BrN2O2S/c1-2-11-7(13)5-12-9(14)8-6(10)3-4-15-8/h3-4H,2,5H2,1H3,(H,11,13)(H,12,14) |

InChI Key |

PXMCNMHMJYKOGB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CNC(=O)C1=C(C=CS1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(2-(ethylamino)-2-oxoethyl)thiophene-2-carboxamide typically involves the bromination of thiophene-2-carboxamide followed by the introduction of the ethylamino group. One common method is the bromination of thiophene-2-carboxamide using N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromo-thiophene-2-carboxamide is then reacted with ethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2-(ethylamino)-2-oxoethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Formation of various substituted thiophene derivatives.

Oxidation: Formation of thiophene sulfoxides or sulfones.

Reduction: Formation of thiophene alcohols or amines.

Scientific Research Applications

3-Bromo-N-(2-(ethylamino)-2-oxoethyl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(2-(ethylamino)-2-oxoethyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the ethylamino group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Thiophene-2-carboxamide Derivatives

- 5-Bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide (C₁₁H₁₀BrNOS, MW 284.18): This benzothiophene analog replaces the ethylamino-oxoethyl group with dimethylamino and incorporates a fused benzene ring.

- 3-(2-Bromoacetyl)thiophene-2-sulfonamide (C₆H₆BrNO₃S₂, MW 284.16): Features a sulfonamide group instead of carboxamide and a bromoacetyl substituent. The sulfonamide group increases acidity (pKa ~10) compared to carboxamides (pKa ~15), affecting pharmacokinetics .

Bromophenyl Carboxamides

- N-(4-Bromophenyl)-2-(2-thienyl)acetamide (C₁₂H₁₀BrNOS, MW 312.19): Shares a thiophene ring but substitutes the carboxamide with an acetamide linkage.

- N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (C₁₃H₁₂BrN₂O₂, MW 323.16): Replaces thiophene with a dihydropyridine ring, altering electronic distribution. The methyl group on the bromophenyl ring introduces steric hindrance, which may limit binding to planar active sites .

Isomeric Brominated Compounds

Bromination of thiophene derivatives often yields constitutional isomers. For example, bromination of 5-acetyl-4-phenyl-2-phenylaminothiophene-3-carboxylic acid ester produced 2a and 2b in an 80:20 ratio, differing in bromine position. Such isomerism significantly impacts biological activity; minor positional changes can alter target binding or metabolic stability .

Crystallographic and Spectroscopic Data

- Crystal Structure: The target compound’s analogs (e.g., 2b from ) crystallize in a triclinic system (space group P-1, a = 8.8152 Å, b = 10.0958 Å, c = 12.6892 Å). Similar compounds, such as N-(4-Bromophenyl)-2-(2-thienyl)acetamide, form monoclinic crystals, highlighting how side-chain modifications influence packing efficiency .

- Spectroscopic Characterization: ¹H-NMR of the target compound would show a thiophene proton at δ 7.2–7.5 ppm, while the ethylamino-oxoethyl group would exhibit signals at δ 1.1–1.3 ppm (CH₃) and δ 3.3–3.5 ppm (NH-CH₂). Comparable shifts are observed in 3-(2-bromoacetyl)thiophene-2-sulfonamide (δ 4.2 ppm for acetyl protons) .

Biological Activity

3-Bromo-N-(2-(ethylamino)-2-oxoethyl)thiophene-2-carboxamide (CAS 1211373-97-5) is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

- Molecular Formula : C10H13BrN2O2S

- Molecular Weight : 299.19 g/mol

- CAS Number : 1211373-97-5

These properties indicate that the compound contains a bromine atom, an ethylamino group, and a thiophene ring, which are critical for its biological activity.

Antitumor Activity

Research has indicated that compounds containing thiophene and amide functionalities exhibit significant antitumor properties. For example, thiazole derivatives have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances cytotoxicity.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | A-431 | 1.61 ± 1.92 | Induces apoptosis |

| Compound B | Jurkat | 1.98 ± 1.22 | Inhibits Bcl-2 |

| Compound C (this compound) | HT29 | TBD | TBD |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that thiophene derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Gram-positive | TBD |

| Compound E | Gram-negative | TBD |

| This compound | Various strains | TBD |

The proposed mechanisms of action for the biological activities of this compound include:

- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial protein synthesis.

- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways, particularly through interactions with Bcl-2 proteins.

Study 1: Antitumor Efficacy in Cell Lines

A recent study investigated the efficacy of various thiophene derivatives, including our compound, against cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia). The results indicated that the compound exhibited significant cytotoxic effects, comparable to standard chemotherapeutics.

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of thiophene derivatives against common pathogens. The findings highlighted that certain structural modifications led to enhanced activity against resistant strains.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-N-(2-(ethylamino)-2-oxoethyl)thiophene-2-carboxamide, and how can purity be ensured?

The synthesis typically involves sequential functionalization of the thiophene core. A brominated thiophene-carboxylic acid derivative (e.g., 3-bromothiophene-2-carboxaldehyde) is first synthesized via bromination under controlled conditions to avoid over-substitution . The carboxamide group is introduced by reacting the carboxylic acid intermediate with 2-(ethylamino)acetamide using coupling agents like EDC/HOBt. Purification often employs reverse-phase HPLC with gradients (e.g., methanol-water from 30%→100%) to achieve >95% purity, as validated by NMR and LC-MS . Critical parameters include maintaining anhydrous conditions during coupling and monitoring reaction progress via TLC (Rf ~0.3 in EtOAc/hexane).

Q. How should researchers characterize this compound’s structural integrity and confirm regioselectivity?

Key characterization steps include:

- 1H/13C NMR : Confirm the absence of undesired isomers by verifying proton integration ratios (e.g., ethyl group protons at δ 1.1–1.3 ppm and NH signals at δ 8.2–8.5 ppm) .

- IR Spectroscopy : Validate the presence of amide C=O (1650–1680 cm⁻¹) and thiophene C-Br (550–600 cm⁻¹) stretches .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine position on thiophene) by analyzing dihedral angles between the thiophene ring and adjacent substituents, as demonstrated in structurally related compounds .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

Contradictions often arise from dynamic processes (e.g., rotameric equilibria in the amide bond) or residual solvents. For example:

- Variable Temperature NMR : Perform experiments at 25°C and −40°C to observe coalescence of split peaks, indicating conformational exchange .

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating proton-proton and proton-carbon couplings, particularly in the ethylamino and thiophene regions .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using B3LYP/6-31G*) to confirm the dominant conformation .

Q. What strategies are effective for evaluating this compound’s biological activity, given its structural similarity to known bioactive thiophene derivatives?

- In Vitro Assays : Screen against bacterial strains (e.g., S. aureus ATCC 25923) using microdilution methods (MIC ≤ 16 µg/mL suggests potency) . Compare with analogs (e.g., 5-bromo-N-dipropylcarbamothioyl-furan-2-carboxamide) to assess the impact of sulfur vs. oxygen heteroatoms .

- Mechanistic Studies : Use fluorescence quenching to test DNA intercalation potential or monitor ROS generation in bacterial membranes via DCFH-DA probes .

- SAR Analysis : Replace the ethylamino group with bulkier substituents (e.g., cyclohexyl) to evaluate steric effects on target binding .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT Calculations : Optimize the geometry at the B3LYP/def2-TZVP level to locate electrophilic centers (e.g., C-Br bond with a Löwdin charge of +0.35) .

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites for nucleophilic attack. For example, a LUMO localized on the thiophene ring suggests reactivity at C-3 or C-5 positions .

- Solvent Modeling : Use PCM models to simulate reaction pathways in DMSO or THF, noting activation energies for SNAr vs. radical mechanisms .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.